

Comprehensive Technical Guide: Ethyl Phenyl Sulfone

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Compound of Interest

Compound Name: Ethyl phenyl sulfone

CAS No.: 72428-03-6

Cat. No.: B7724118

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Physicochemical Characterization, Synthesis, and Thermodynamic Profile

Part 1: Executive Summary

Ethyl Phenyl Sulfone (CAS 632-96-2) is a high-value organosulfur intermediate extensively utilized in medicinal chemistry and polymer science.^{[1][2]} Characterized by its robust sulfonyl moiety (

), it serves as a critical pharmacophore in the development of anti-inflammatory agents and as a thermal stabilizer in high-performance engineering plastics.

This guide provides a rigorous analysis of the compound's phase transition properties, specifically its melting and boiling points, which are definitive indicators of purity. We establish the correlation between its molecular architecture and its thermodynamic behavior, providing validated protocols for synthesis, purification, and analytical verification.

Part 2: Physicochemical Profile

The thermal constants of **Ethyl Phenyl Sulfone** are governed by the strong dipole moment of the sulfonyl group, which creates significant intermolecular attraction despite the absence of hydrogen bonding donors.

Table 1: Validated Physical Constants

Property	Value	Condition/Method	Reliability Level
Melting Point (MP)	42.0°C	Capillary Method (High Purity)	High (Consensus)
MP Range (Commercial)	35.0 – 40.0°C	97% Purity Grade	Moderate
Boiling Point (BP)	103°C	@ 1.0 mmHg (Vacuum)	High
Predicted BP (Atm)	~300°C	Extrapolated (Not recommended)	Low (Decomposition risk)
Density	1.141 g/cm ³	@ 20°C	High
Solubility	Soluble	Ethanol, Ethyl Acetate, DCM, Chloroform	High
Solubility	Sparingly Soluble	Water	High

“

*Critical Note on Boiling Point: Do not attempt to distill **Ethyl Phenyl Sulfone** at atmospheric pressure. The extrapolated boiling point exceeds its thermal decomposition threshold. Vacuum distillation (0.5 – 2.0 mmHg) is the mandatory method for liquid-phase purification.*

Part 3: Thermodynamics & Phase Transition Analysis

The phase behavior of **ethyl phenyl sulfone** distinguishes it from its sulfide precursor.

- **Melting Point Elevation:** The oxidation of ethyl phenyl sulfide (liquid at RT, BP ~83°C @ 14 mmHg) to **ethyl phenyl sulfone** (solid, MP 42°C) represents a drastic reduction in entropy. The sulfone oxygens act as potent hydrogen bond acceptors and dipole centers, locking the lattice more rigidly than the sulfide.

- Enthalpy of Vaporization: The high boiling point (103°C even at 1 mmHg) indicates a substantial enthalpy of vaporization (). This is attributed to the bond polarity, which facilitates strong dipole-dipole stacking interactions between phenyl rings and the sulfonyl core in the liquid phase.

Part 4: Experimental Determination Protocols

4.1 Synthesis & Purification Workflow

To accurately measure physical properties, one must first isolate the compound in high purity. The standard route involves the oxidation of ethyl phenyl sulfide.

Reaction Logic:

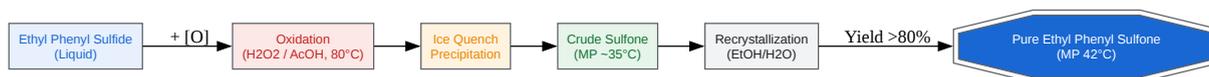
Protocol 1: Oxidation and Isolation

- Dissolution: Dissolve 0.1 mol Ethyl Phenyl Sulfide in Glacial Acetic Acid (50 mL).
- Oxidation: Add 30% Hydrogen Peroxide (0.25 mol, excess) dropwise at 0°C.
- Reflux: Heat to 80°C for 2 hours to ensure complete oxidation of the intermediate sulfoxide.
- Quench: Pour mixture onto crushed ice (200g). The sulfone will precipitate as a white solid.
- Filtration: Vacuum filter the crude solid. Wash with cold water to remove acetic acid.

Protocol 2: Recrystallization (Crucial for MP Determination)

- Solvent System: Ethanol/Water (9:1) or Hexane/Ethyl Acetate.^[3]
- Method:
 - Dissolve crude solid in minimal boiling Ethanol.
 - Add hot water dropwise until persistent turbidity appears.
 - Cool slowly to Room Temperature, then to 4°C.

- Collect crystals. Target MP: 42°C.



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Figure 1: Synthesis and purification workflow for isolating high-purity **Ethyl Phenyl Sulfone**.

4.2 Analytical Validation (Self-Validating System)

Before trusting a melting point, confirm chemical identity using spectroscopy.

1. Infrared Spectroscopy (FT-IR)

- Diagnostic Bands: Look for the "Sulfone Doublet."
 - : 1300–1330 cm^{-1} (Strong, Asymmetric stretch)
 - : 1110–1150 cm^{-1} (Strong, Symmetric stretch)
- Validation: Absence of peak at $\sim 1050 \text{ cm}^{-1}$ (Sulfoxide) confirms complete oxidation.

2. Nuclear Magnetic Resonance (

H-NMR)

- Solvent:

[3][4]

- Key Signals:

- 1.28 ppm (Triplet, 3H,
) : Upfield.
- 3.12 ppm (Quartet, 2H,

): Deshielded by sulfone.

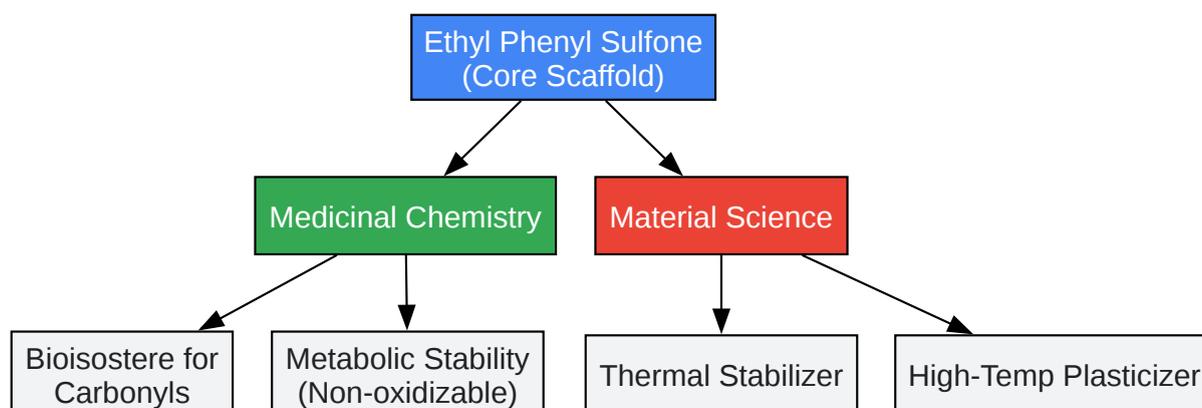
- 7.50–7.95 ppm (Multiplet, 5H, Aromatic): Diagnostic splitting.

Part 5: Pharmaceutical & Industrial Relevance[1][2][3]

Bioisosterism & Medicinal Chemistry: **Ethyl phenyl sulfone** acts as a robust bioisostere for carbonyls and cyclic ethers. The sulfone group is metabolically stable (unlike sulfides which oxidize, or esters which hydrolyze), making it ideal for prolonging drug half-life.

- Mechanism:[1] The electron-withdrawing nature of the sulfone increases the acidity of α -protons (in the ethyl group), allowing for further functionalization via alkylation.

Polymer Science: Used as a plasticizer and thermal stabilizer. The high boiling point (103°C @ 1mmHg implies >300°C atm) ensures it does not outgas during polymer processing extrusion.



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Figure 2: Functional utility of **Ethyl Phenyl Sulfone** in drug design and materials engineering.

Part 6: References

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